molecular formula C12H13BN2O2 B13677050 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid

Katalognummer: B13677050
Molekulargewicht: 228.06 g/mol
InChI-Schlüssel: IYXMNNBRAPEXPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a phenyl ring substituted with a cyclopropyl-pyrazole moiety and a boronic acid group, making it a versatile intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropyl-pyrazole moiety and a boronic acid group. This structure imparts unique reactivity and makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules .

Eigenschaften

Molekularformel

C12H13BN2O2

Molekulargewicht

228.06 g/mol

IUPAC-Name

[3-(1-cyclopropylpyrazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C12H13BN2O2/c16-13(17)11-3-1-2-9(6-11)10-7-14-15(8-10)12-4-5-12/h1-3,6-8,12,16-17H,4-5H2

InChI-Schlüssel

IYXMNNBRAPEXPF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC=C1)C2=CN(N=C2)C3CC3)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.